N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-{[1-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-2-YL]METHYL}-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, a pyrazole ring, and a pyridine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-2-YL]METHYL}-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the benzodiazole core, followed by the introduction of the pyrazole ring and the pyridine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and yield. This involves the use of continuous flow reactors, automated systems, and high-throughput screening to identify the best reaction conditions. The final product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-2-YL]METHYL}-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and inert atmospheres to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
N-{[1-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-2-YL]METHYL}-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[1-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-2-YL]METHYL}-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways in the body. This compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives, pyrazole derivatives, and pyridine-containing compounds. Examples include:
Benzodiazole derivatives: Compounds with similar benzodiazole cores but different substituents.
Pyrazole derivatives: Compounds with similar pyrazole rings but different functional groups.
Pyridine-containing compounds: Compounds with pyridine moieties but different core structures.
Uniqueness
N-{[1-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-2-YL]METHYL}-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of benzodiazole, pyrazole, and pyridine moieties
Properties
Molecular Formula |
C21H22N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N6O/c1-14(2)13-27-19-9-4-3-8-16(19)24-20(27)12-23-21(28)18-11-17(25-26-18)15-7-5-6-10-22-15/h3-11,14H,12-13H2,1-2H3,(H,23,28)(H,25,26) |
InChI Key |
PVWZAUXIWZIZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Origin of Product |
United States |
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